molecular formula C12H13Cl3N2O B1373792 (3,4-Dichloro-phenyl)-morpholin-4-yl-acetonitrile hydrochloride CAS No. 1208081-09-7

(3,4-Dichloro-phenyl)-morpholin-4-yl-acetonitrile hydrochloride

Cat. No. B1373792
CAS RN: 1208081-09-7
M. Wt: 307.6 g/mol
InChI Key: MOFIJIHSEUEUED-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent atoms and the bonds between them. The dichlorophenyl group would consist of a phenyl (benzene) ring with two chlorine atoms attached. The morpholinyl group would be a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present in the molecule. The dichlorophenyl group could potentially undergo electrophilic aromatic substitution reactions, while the nitrile group could be susceptible to nucleophilic attack .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar nitrile group and the potentially ionizable hydrochloride could influence its solubility in different solvents .

Scientific Research Applications

Analytical Reference Standard

This compound is used as an analytical reference standard, particularly in the field of forensic chemistry and toxicology. It’s utilized to calibrate instruments and validate methods in the detection and quantification of substances within samples .

Forensic Applications

In forensic science, this chemical serves as a reference for comparison in toxicological analysis, helping to identify unknown compounds in biological specimens .

Research in Stimulant Properties

As a cathinone derivative, this compound is studied for its stimulant properties. Cathinones are a class of drugs known for their stimulant effects, and this compound’s structure makes it a subject of interest in pharmacological research .

Synthesis of Novel Compounds

The compound is used as a precursor in the synthesis of novel organic molecules. Its structure allows for various chemical modifications, making it valuable in medicinal chemistry for creating new therapeutic agents .

Suzuki-Miyaura Cross-Coupling Reactions

It may find application in Suzuki-Miyaura cross-coupling reactions, a widely-used method for forming carbon-carbon bonds in organic synthesis. This process is essential for constructing complex molecular architectures found in pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It would depend on the specific biological or chemical system in which the compound is acting .

properties

IUPAC Name

2-(3,4-dichlorophenyl)-2-morpholin-4-ylacetonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2N2O.ClH/c13-10-2-1-9(7-11(10)14)12(8-15)16-3-5-17-6-4-16;/h1-2,7,12H,3-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOFIJIHSEUEUED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(C#N)C2=CC(=C(C=C2)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-Dichloro-phenyl)-morpholin-4-yl-acetonitrile hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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